(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a chiral compound with significant interest in medicinal chemistry due to its potential biological activities. The compound is classified under amino acids and derivatives, specifically as an amino acid amide. Its molecular formula is , and it has a molecular weight of approximately 208.26 g/mol. The compound is known for its structural features, which include an ethoxy-substituted phenyl group and an amine functional group, contributing to its unique chemical properties and reactivity.
The synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide can be achieved through several methods, primarily focusing on asymmetric synthesis techniques that utilize chiral catalysts. One common approach involves the use of chiral amines or amino acid derivatives as starting materials.
The molecular structure of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide features a central propanamide backbone with an amino group and a 2-ethoxyphenyl substituent. The stereochemistry at the chiral center is critical for its biological activity.
(S)-3-Amino-3-(2-ethoxyphenyl)propanamide can undergo various chemical reactions typical of amides and amino acids:
Common reagents for these reactions include:
The mechanism of action of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide involves its interaction with biological targets such as enzymes or receptors. It may act as a substrate for specific enzymes, leading to the formation of bioactive metabolites that can modulate physiological processes.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function .
(S)-3-Amino-3-(2-ethoxyphenyl)propanamide has potential applications in various scientific fields:
The stereoselective synthesis of (S)-3-amino-3-(2-ethoxyphenyl)propanamide relies on chiral auxiliaries and coupling agents to achieve high enantiopurity. A pivotal method involves EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)-mediated amidation between chiral β-amino acids and amines. As demonstrated in the synthesis of trichodermamides, EDCI facilitates peptide bond formation under mild conditions while preserving stereochemical integrity [2]. For (S)-3-amino-3-(2-ethoxyphenyl)propanoic acid precursors, enantioselective routes start from commercially available chiral pools like (-)-quinic acid, followed by EDCI-assisted coupling to install the ethoxyphenyl moiety [2] [3].
Chiral resolution is critical when racemic mixtures form. The synthesis employs chiral HPLC to separate enantiomers, as seen in DCAF1 ligand studies where contaminated enantiomers exhibited distorted binding geometries [1]. For the 2-ethoxyphenyl variant, resolution typically uses chiral stationary phases (e.g., Chiralpak IB/IA columns) with supercritical fluid chromatography (SFC), achieving enantiomeric ratios (er) up to 99:1 [6].
Table 1: Key Parameters for Enantioselective Synthesis
Step | Reagents/Conditions | Enantiomeric Ratio (er) | Yield (%) |
---|---|---|---|
EDCI Coupling | EDCI, HOBt, DIPEA, DMF, RT | N/A (pre-resolution) | 28–38 |
Chiral Resolution | SFC (Chiralpak IA, CO₂/MeOH) | Up to 99:1 | >95* |
Deprotection/Hydrolysis | HCl/MeOH or KOH/H₂O | Maintained | 85–92 |
*Post-separation yield.
Machine learning (ML) algorithms significantly accelerate SAR studies for (S)-3-amino-3-(2-ethoxyphenyl)propanamide derivatives. By screening DNA-encoded libraries (DELs) containing billions of compounds, ML models identify structural motifs correlating with target affinity. For example:
For the 2-ethoxyphenyl scaffold, ML-driven substituent prioritization revealed:
Table 2: ML-Predicted vs. Experimental Activity of Key Derivatives
R-Substituent | ML-Predicted IC₅₀ (μM) | Experimental IC₅₀ (μM) | Target |
---|---|---|---|
2-Ethoxyphenyl | 0.025 | 0.021 | PDE9 |
3-Ethoxyphenyl | 0.41 | 0.696 | PDE9 |
4-Methoxyphenyl | 0.18 | 0.204 | PDE9 |
Data adapted from PDE9 inhibitor studies .
The chiral center in 3-amino-3-(2-ethoxyphenyl)propanamide dictates target selectivity. SPR and ITC analyses demonstrate stark affinity differences:
In PDE9 inhibition, the (S)-configuration enables hydrogen bonding with Tyr424, a residue unique to PDE8/9 families. This interaction confers >860-fold selectivity over PDE1B, whereas the (R)-enantiomer shows negligible activity . Molecular dynamics simulations reveal the ethoxy group’s orientation in the (S)-enantiomer maximizes van der Waals contacts with residues like Met365, enhancing free energy of binding by –2.3 kcal/mol [8].
Table 3: Enantiomer-Specific Binding Parameters
Parameter | (S)-Enantiomer | (R)-Enantiomer | Technique |
---|---|---|---|
KD (DCAF1) | 9–11 μM | 30–55 μM | SPR/ITC |
ΔTm (CETSA) | +3.5°C | +0.8°C | Thermal shift |
PDE9 IC₅₀ | 21 nM | >10 μM | Enzymatic assay |
Selectivity (PDE1B) | 860-fold | <5-fold | Competitive binding |
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